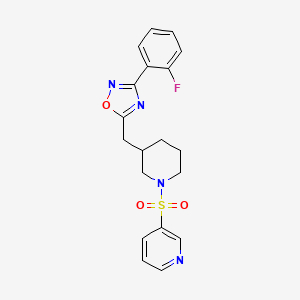![molecular formula C21H25N5O2S B2952806 N-cyclohexyl-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896300-43-9](/img/structure/B2952806.png)
N-cyclohexyl-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclohexyl-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is a member of methoxybenzenes . It has a molecular formula of C19H26N4O2S and a molecular weight of 374.5 g/mol .
Synthesis Analysis
A related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides, was synthesized via the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide .
Molecular Structure Analysis
The compound has a complex structure that includes a cyclohexyl group, a methoxyphenyl group, a pyrrole ring, a triazole ring, and a sulfanyl group attached to an acetamide group .
Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 3.4, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has seven rotatable bonds .
Aplicaciones Científicas De Investigación
Synthetic and Structural Applications
The chemical is a part of a broader class of compounds known for their structural diversity and potential in synthesis. The structural elucidation of related compounds reveals their significance in forming heterocyclic compounds, which are foundational in pharmaceutical chemistry. For instance, the synthesis and structural elucidation of derivatives showcase the process of creating complex molecules with potential antimicrobial activity (B. MahyavanshiJyotindra et al., 2011). These synthetic routes are crucial for developing new drugs and understanding molecular interactions at a detailed level.
Antimicrobial Screening
One of the prominent applications of such compounds is in antimicrobial screening, where their efficacy against bacteria and fungi is tested. The synthesis of related compounds has shown significant in vitro antibacterial and antifungal activity, highlighting their potential as templates for developing new antimicrobial agents. This research underscores the importance of structural modification in enhancing biological activity, offering pathways to new therapeutic options against resistant microbial strains (G. E. Ali et al., 2010).
Anticancer and Antiproliferative Effects
Modifications of the acetamide group in related molecules have shown remarkable anticancer effects, with some compounds exhibiting potent antiproliferative activities against human cancer cell lines. This research highlights the compound's role in inhibiting key pathways involved in cancer progression, such as PI3Ks and mTOR, demonstrating its potential as a foundation for developing effective anticancer agents with reduced toxicity (Xiao-meng Wang et al., 2015).
Pharmacological Potential
The broad pharmacological potential of derivatives, including their use in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, has been extensively explored. Computational and pharmacological evaluations have shown that certain derivatives exhibit significant activity across these domains, underscoring the versatile therapeutic applications of this chemical class (M. Faheem, 2018).
Propiedades
IUPAC Name |
N-cyclohexyl-2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-28-18-11-9-16(10-12-18)20-23-24-21(26(20)25-13-5-6-14-25)29-15-19(27)22-17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPVZOGMAJNVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2952723.png)
![N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2952724.png)
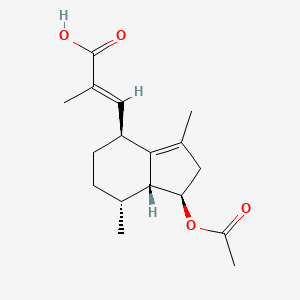

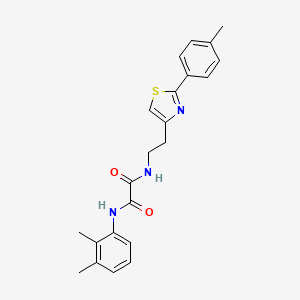
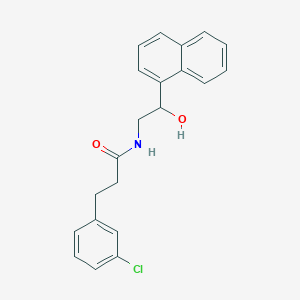
![1-[(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]-2-chloroethanone](/img/structure/B2952732.png)
![2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2952733.png)
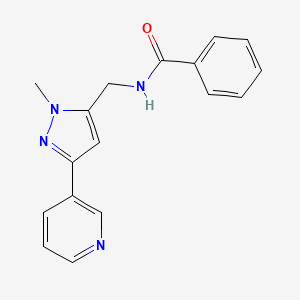
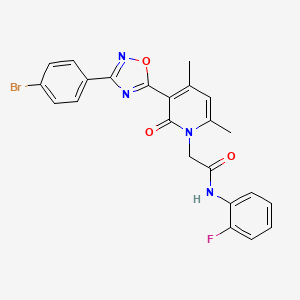
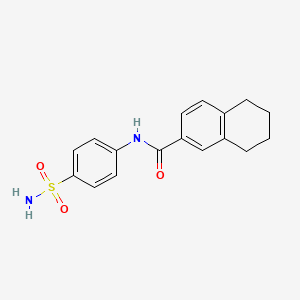
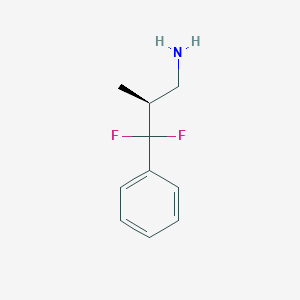
![3-[3-(3-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2952742.png)
